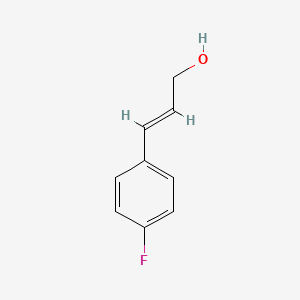
(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL
概要
説明
Synthesis Analysis
The synthesis of compounds related to (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL involves various chemical reactions. For instance, a compound with a similar structure, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, was synthesized through a reaction that likely involved the formation of an imine linkage between a fluorinated aromatic compound and a naphthalene derivative . Another related compound, (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one, was synthesized by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of an alkali, with yields exceeding 80% . These methods demonstrate the versatility of synthetic approaches in creating fluorinated aromatic compounds with varying substituents.
Molecular Structure Analysis
Single-crystal X-ray diffraction (XRD) is a common technique used to determine the molecular structure of these compounds. The compound (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol crystallizes in the monoclinic system and its molecular structure has been determined by XRD, with computational studies using AM1, MM2, and DFT/B3LYP methods to correlate structural parameters . Similarly, the crystal structure of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was determined to crystallize in the monoclinic space group, with the absolute cis configuration of the molecule confirmed .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be complex. For example, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was synthesized via a diastereospecific Staudinger [2+2] cycloaddition reaction, which is a specific type of chemical reaction that forms a four-membered ring . This indicates that the fluorinated aromatic compounds can participate in cycloaddition reactions, which are useful for constructing heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The synthesized compounds' structures were confirmed by physical constants, UV, IR, and NMR spectral data . Computational insights, such as geometrical entities, electronic properties, and chemical reactivity, were obtained using density functional theory (DFT) methods. For instance, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was studied for its electronic properties and chemical reactivity, with the dipole moment and molecular electrostatic potential surface being particularly noted . These studies provide a comprehensive understanding of the behavior of these compounds under different conditions and their potential reactivity.
科学的研究の応用
Molecular Structure and Spectral Analysis
The molecular structure of various derivatives of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL has been studied extensively. These studies involve spectroscopic methods like FT-IR, NMR, and UV-Vis, alongside computational methods like Density Functional Theory (DFT). The studies confirm the structures and provide insights into their vibrational wavenumbers, geometrical parameters, and electronic properties (Najiya et al., 2014); (Zaini et al., 2018).
Nonlinear Optical Properties
These compounds have been researched for their nonlinear optical (NLO) properties. Studies have demonstrated that these derivatives exhibit significant hyperpolarizability and could be potential materials for nonlinear optical applications. These properties are crucial for developing new photonic and optoelectronic devices (Ekbote et al., 2017).
Applications in Solar Cell Material
Certain derivatives of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL, such as ferrocenyl-chalcones, have been explored for their application in dye-sensitized solar cells (DSSCs). These studies suggest that the structural modifications in these derivatives can enhance intramolecular charge transfer, leading to better efficiency in solar cell applications (Anizaim et al., 2020).
Crystal Structure and Packing Analysis
The crystal structures of these compounds have been determined using single crystal X-ray diffraction, revealing details about their molecular packing, hydrogen bonding interactions, and overall stability. This information is vital for understanding their solid-state properties and potential applications in material science (Salian et al., 2018).
Photophysical Properties
The photophysical properties of chalcone derivatives are influenced by solvent polarity, leading to shifts in absorption and fluorescence spectra. This solvatochromic effect indicates potential applications in sensing and molecular electronics (Kumari et al., 2017).
Theoretical and Computational Studies
In-depth theoretical and computational studies provide insights into the molecular geometry, electron distribution, vibrational assignments, and absorption wavelengths of these compounds. These studies are foundational for further exploration in various scientific fields, including material science and pharmaceutical research (Adole et al., 2020).
作用機序
Target of Action
This compound is a novel building block in chemical research , and its specific targets may vary depending on the context of its use.
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its structure . The presence of the fluorophenyl group and the prop-2-en-1-ol group suggests potential interactions with various biological targets.
Biochemical Pathways
Compounds with similar structures have been used in oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which can have various downstream effects on cellular processes.
Action Environment
The action, efficacy, and stability of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other compounds or enzymes. For instance, it is recommended to store the compound at 0-8 °C .
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVFNYWWCGKVNR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)
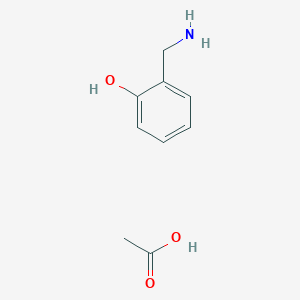
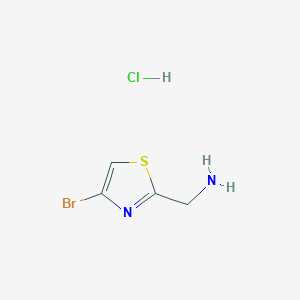
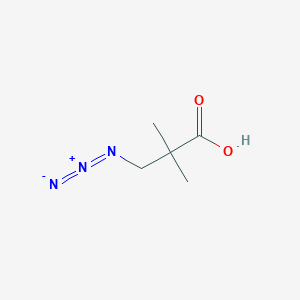
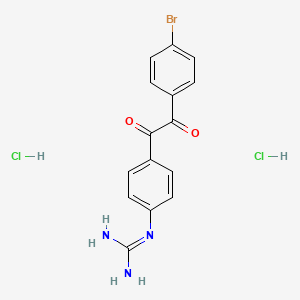
![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)
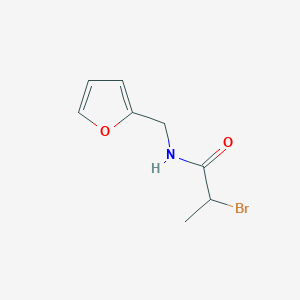

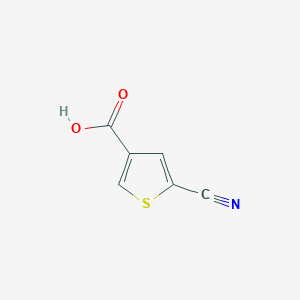

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)
![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)